![molecular formula C54H95N9O16 B1182229 White Line Inducing Principle [WLIP] CAS No. 135096-89-8](/img/structure/B1182229.png)

White Line Inducing Principle [WLIP]

Vue d'ensemble

Description

White Line Inducing Principle (WLIP) is a lipodepsipeptide produced by Pseudomonas reactans . It has antimicrobial, antibacterial, and antifungal properties . WLIP is used to identify tolaasin-producing bacteria that are pathogenic to mushrooms and responsible for brown blotch disease .

Synthesis Analysis

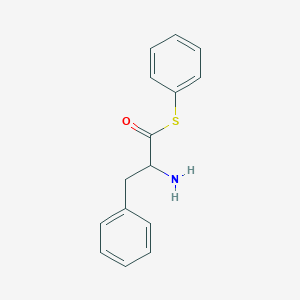

WLIP is a member of the viscosin group featuring a Glu2 amino acid . It is produced by Pseudomonas reactans . The total synthesis of WLIP has been described in the literature .Molecular Structure Analysis

The molecular formula of WLIP is C54H95N9O16 . It has a molecular weight of 1126.4 g/mol . The exact mass is 1125.68967798 g/mol .Chemical Reactions Analysis

WLIP has been shown to inhibit the growth of fungi, chromista, and gram-positive bacteria . It also alters the pseudo-tissues of mushrooms . WLIP causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores .Physical And Chemical Properties Analysis

WLIP has a molecular weight of 1126.4 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 13 hydrogen bond donors and 16 hydrogen bond acceptors . It also has 27 rotatable bonds .Applications De Recherche Scientifique

Enhanced Oil Recovery and Oily Sludge Cleaning

WLIP is a type of biosurfactant produced by Pseudomonas species . It has been found to be effective in the solubilization of polycyclic aromatic hydrocarbons (PAHs) and oily sludge treatment . More specifically, it has shown significantly enhanced solubilization on fluoranthene compared with control . It also displays enhanced oil recovery during oily sludge treatment .

Environmental Bioremediation

Biosurfactants like WLIP are renewable resources with versatile applications in environmental bioremediation . They are degradable and environmentally friendly agents that can decrease the surface tension in an air-liquid interface .

Industrial Processes

WLIP and other biosurfactants have potential applications in various industrial processes . They can be used as emulsifying agents, which are capable of promoting the solubilization of PAHs .

Agriculture

Biosurfactants, including WLIP, have been reported to have potential applications in agriculture . However, the specific applications in this field are not detailed in the sources.

Antifungal Activity

The antifungal activity of WLIP suggests that it may play an important role in the interaction of the producing bacterium Pseudomonas reactans and cultivated mushrooms .

Antibacterial, Antiviral, and Insecticidal Activities

The viscosin family lipopeptide, which includes WLIP, possesses antibacterial, antifungal, antiviral, and insecticidal activities .

Mécanisme D'action

Target of Action

The primary targets of White Line Inducing Principle are fungi, including cultivated mushrooms like Agaricus bisporus, Lentinus edodes, and Pleurotus spp., chromista, and gram-positive bacteria . It also affects gram-negative bacteria, specifically Erwinia carotovora subsp. carotovora .

Mode of Action

White Line Inducing Principle interacts with its targets by inhibiting their growth . It causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The radius of these pores is between 1.5 and 1.7 ± 0.1 nm .

Biochemical Pathways

White Line Inducing Principle affects the biochemical pathways related to the growth and development of its target organisms. It alters the pseudo-tissues of mushrooms

Result of Action

The result of White Line Inducing Principle’s action is the inhibition of growth in its target organisms, alteration of mushroom tissues, and the lysis of red blood cells . It plays an important role in the interaction of the producing bacterium Pseudomonas reactans and cultivated mushrooms .

Propriétés

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32?,33-,34?,35-,36+,37+,38-,39-,40-,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEWAEAWMXRMHB-WRNJRVSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1126.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131676366 | |

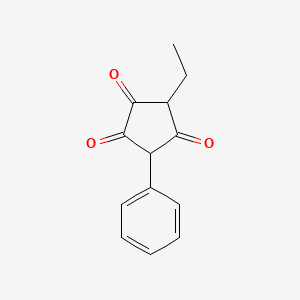

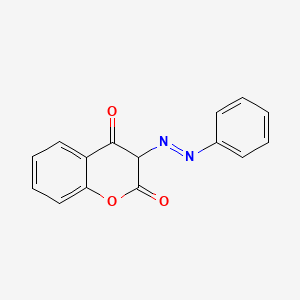

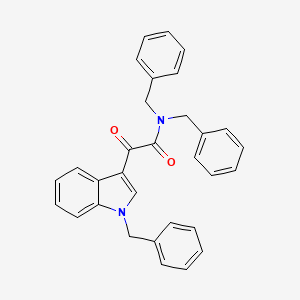

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-fluorophenoxy)methyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)